

4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide: A Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide

Cat. No.: B160229

[Get Quote](#)

Introduction

4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide is a substituted aromatic sulfonamide that serves as a valuable intermediate in the synthesis of various organic compounds. Its molecular structure, featuring a primary aromatic amine, two methoxy groups, and a sulfonamide linkage to a phenyl group, provides a versatile scaffold for chemical modifications. While it is utilized in the dye industry as a precursor for Pigment Yellow 97, its potential in medicinal chemistry is gaining attention.^{[1][2]} This document provides an overview of its applications in drug discovery, including its synthesis, and detailed protocols for evaluating its potential biological activities.

Chemical Properties

Property	Value	Reference
CAS Number	52298-44-9	[3] [4] [5]
Molecular Formula	C ₁₄ H ₁₆ N ₂ O ₄ S	[3] [4] [5]
Molecular Weight	308.35 g/mol	[3] [4] [5]
Appearance	White to almost white crystalline powder	
IUPAC Name	4-amino-2,5-dimethoxy-N-phenylbenzenesulfonamide	[4]

Synthesis Protocol

The synthesis of **4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide** is typically achieved through a two-step process involving the formation of a sulfonyl chloride followed by a reaction with aniline.[\[1\]](#)

Step 1: Synthesis of 4-Amino-2,5-dimethoxybenzenesulfonyl chloride

Materials:

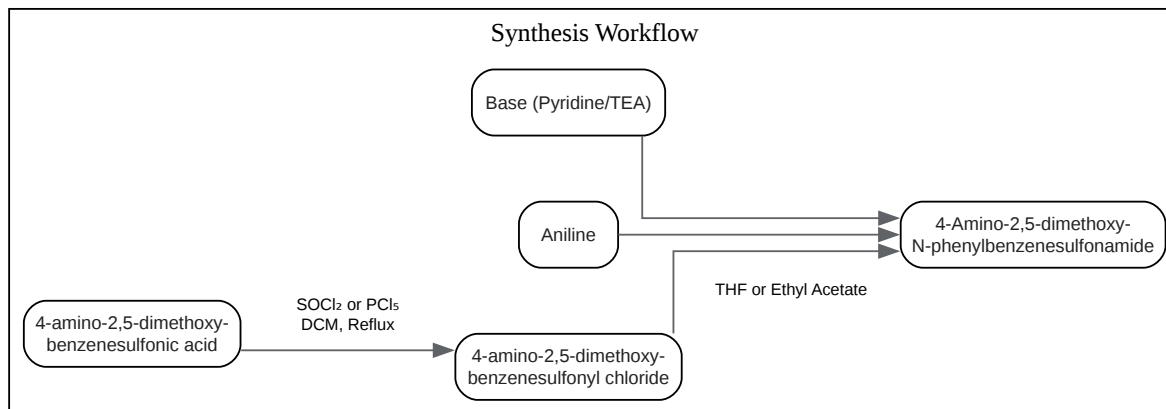
- 4-amino-2,5-dimethoxybenzenesulfonic acid
- Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
- Anhydrous dichloromethane (DCM)

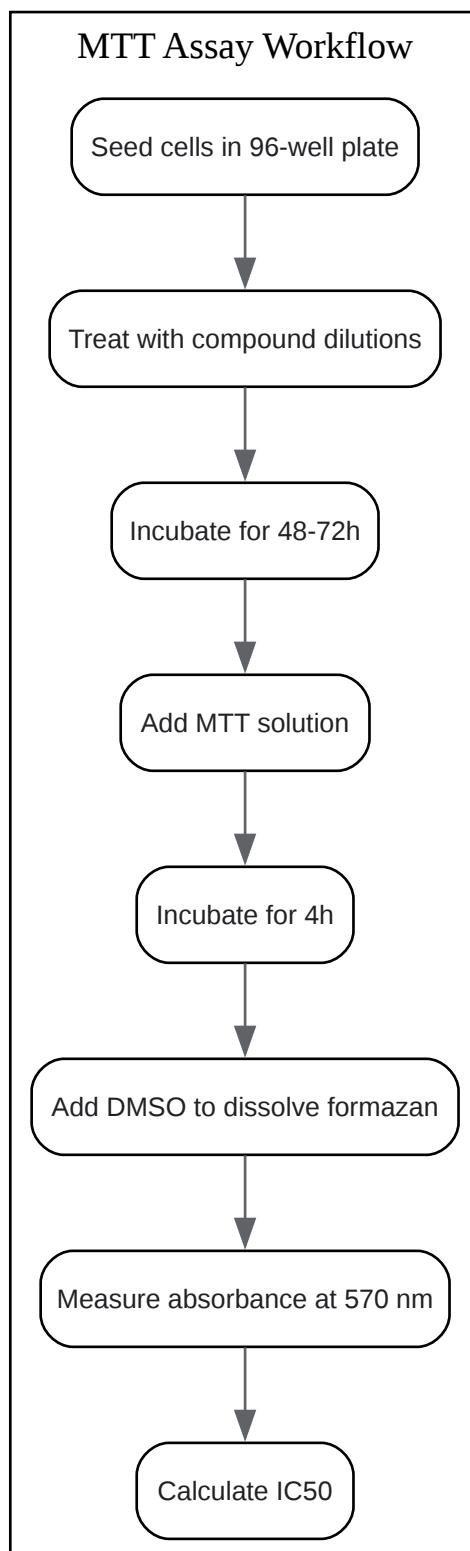
Procedure:

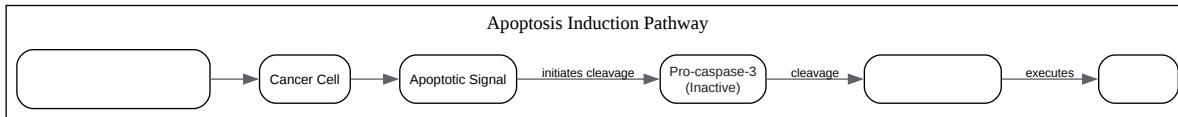
- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-2,5-dimethoxybenzenesulfonic acid in anhydrous DCM.
- Slowly add thionyl chloride (or phosphorus pentachloride) to the suspension.

- Reflux the mixture at 40–50°C for 4–6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[\[1\]](#)
- After the reaction is complete, cool the mixture to room temperature.
- Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.
- Extract the aqueous layer with DCM.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-amino-2,5-dimethoxybenzenesulfonyl chloride.

Step 2: Synthesis of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide


Materials:


- 4-Amino-2,5-dimethoxybenzenesulfonyl chloride
- Aniline
- Pyridine or Triethylamine
- Tetrahydrofuran (THF) or Ethyl acetate


Procedure:

- Dissolve the crude 4-amino-2,5-dimethoxybenzenesulfonyl chloride in THF or ethyl acetate in a round-bottom flask.
- Add a stoichiometric equivalent of aniline to the solution.
- Add a base, such as pyridine or triethylamine, to the reaction mixture to neutralize the HCl byproduct.[\[1\]](#)
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

- Once the reaction is complete, remove the solvent under reduced pressure.
- Dissolve the residue in a suitable organic solvent and wash with water to remove the salt byproduct.
- Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
- Purify the crude **4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide** by recrystallization from a suitable solvent system (e.g., ethanol/water).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide|CAS 52298-44-9 [benchchem.com]
- 2. Pigment Yellow 97 [dyestuffintermediates.com]
- 3. 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide [dyestuffintermediates.com]
- 4. 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide | C14H16N2O4S | CID 104143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- To cite this document: BenchChem. [4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide: A Versatile Intermediate in Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b160229#4-amino-2-5-dimethoxy-n-phenylbenzenesulfonamide-as-an-intermediate-in-drug-discovery>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com